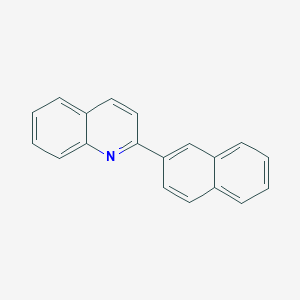

2-(2-Naphthyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Naphthyl)quinoline, also known as NQ or 2-NQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Versatile Biological and Pharmacological Activities

Quinolines, including 2-(2-Naphthyl)quinoline, demonstrate a range of biological and pharmacological activities. These include antimalarial, anti-bacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic effects. The quinoline structure is not only biologically active but also exhibits diverse synthetic protocols (Marella et al., 2013).

Luminescent Properties and Organic Electroluminescent Media

2-(2-Naphthyl)quinoline derivatives have been synthesized through microwave-assisted methods, displaying notable luminescent properties in solutions. These derivatives can potentially serve as organic electroluminescent (EL) media, highlighting their application in material sciences (Tu et al., 2009).

Catalytic Activity in Ethylene Oligomerization

Nickel(II) complexes with N,P ligands, including those derived from 2-(2-Naphthyl)quinoline, exhibit good catalytic activities for ethylene oligomerization. Such compounds can significantly contribute to chemical processes in industrial applications (Sun et al., 2002).

DNA Binding and Design Principles for Triplex-Selective Compounds

2-(2-Naphthyl)quinoline compounds have shown selectivity in binding to triplex DNA structures. Quantitative analysis and structure-affinity relationships derived from these studies provide essential guidelines for designing improved triplex-binding agents, crucial in genomic research and drug design (Chaires et al., 2003).

Temperature Effects on Spectral and Conformational Properties

Studies on the temperature effects on the spectral properties of naphthyl-quinoline molecules, such as 4-naphthyl-quinoline which is structurally similar to 2-(2-Naphthyl)quinoline, reveal insights into their conformational behaviors. Such studies are vital in understanding the physical properties of these compounds (Benali et al., 2006).

Synthesis and Antimicrobial Activity

The synthesis of 2-(2-Naphthyl)quinoline derivatives and their evaluation as potential antimicrobial agents showcase their significance in the field of medicinal chemistry. Such compounds can contribute to the development of new antimicrobial drugs (Gohil et al., 2016).

Propiedades

IUPAC Name |

2-naphthalen-2-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-7-16-13-17(10-9-14(16)5-1)19-12-11-15-6-3-4-8-18(15)20-19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNLFJKYHYLXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)quinoline | |

Q & A

Q1: How does 2-(2-Naphthyl)quinoline interact with DNA, and what are the implications of this interaction?

A1: Research indicates that 2-(2-Naphthyl)quinoline derivatives exhibit a strong binding affinity for triple-helix DNA structures. [] This interaction stems from the compound's ability to intercalate into the DNA helix, meaning it inserts itself between the base pairs. [] While the exact downstream effects are still under investigation, this selective binding to triplex DNA makes these compounds particularly interesting for developing agents that could modulate gene expression or interfere with specific DNA-protein interactions.

Q2: What are the key structural features of 2-(2-Naphthyl)quinoline that contribute to its DNA-binding affinity?

A2: Quantitative structure-activity relationship (QSAR) studies have shed light on the structural features influencing the binding affinity of 2-(2-Naphthyl)quinoline derivatives. A key finding is the negative correlation between the compound's electron affinity and its triplex DNA binding affinity. [] Additionally, a larger solvent-accessible surface area on the molecule is associated with stronger binding. [] These insights provide valuable guidance for designing derivatives with enhanced DNA-binding properties.

Q3: Have any specific 2-(2-Naphthyl)quinoline derivatives shown particularly promising DNA-binding characteristics?

A3: Yes, a series of substituted 2-(2-Naphthyl)quinoline compounds have demonstrated remarkable selectivity for the triplex DNA structure poly dA:. [] These compounds are considered among the most selective triplex-binding agents synthesized to date, making them promising candidates for further investigation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)

![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)

![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)

![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)

![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)